molecular formula C20H25N5 B5249232 5-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

5-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

Cat. No.: B5249232
M. Wt: 335.4 g/mol
InChI Key: IUQYAAHSIKWXCW-UHFFFAOYSA-N
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Description

5-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a complex heterocyclic compound It features a pyrazole ring fused with a pyridine ring, making it a part of the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine typically involves multi-step reactions. One common approach is the condensation of 5-amino-pyrazoles with enynones in the presence of ethanol and heat, leading to the formation of pyrazolo[1,5-a]pyrimidines . This method can be adapted to synthesize the target compound by selecting appropriate starting materials and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis could be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring, converting it into a dihydropyridine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

5-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to changes in the biological pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but differ in the substituents attached to the rings.

    Pyrazolo[3,4-b]quinolines: These compounds have a quinoline ring fused with a pyrazole ring, offering different chemical and biological properties.

Uniqueness

The uniqueness of 5-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5/c1-14(2)10-16-11-17(22-21-16)12-25-9-8-19-18(13-25)20(24-23-19)15-6-4-3-5-7-15/h3-7,11,14H,8-10,12-13H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQYAAHSIKWXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NNC(=C1)CN2CCC3=C(C2)C(=NN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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